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A deep dive into the experimental data reveals ivermectin's high-affinity binding to parasitic ion

channels and explores its interaction with viral proteins. This guide provides a comparative

analysis of ivermectin's binding affinity to its target receptors, offering researchers, scientists,

and drug development professionals a comprehensive overview supported by experimental

data and detailed protocols.

I. Comparative Binding Affinity of Ivermectin and
Alternatives
Ivermectin's primary mode of action as an anthelmintic is through its high-affinity binding to

glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of

the parasite.[1] In the context of its potential antiviral properties, the SARS-CoV-2 spike protein

has been a major focus of investigation. The following tables summarize the quantitative

binding data of ivermectin and its alternatives for these two key targets.

I.a. Antiparasitic Target: Glutamate-Gated Chloride
Channels (GluCls)
Ivermectin exhibits exceptionally high affinity for GluCls, often in the picomolar to nanomolar

range. This strong binding is fundamental to its potent anthelmintic activity. The data below

compares ivermectin's binding affinity with that of moxidectin, another macrocyclic lactone.
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Ligand
Target
Receptor
(Organism)

Experiment
al Method

Binding
Affinity (Kd)

Efficacy
(EC50)

Reference

Ivermectin

HcGluClα

subunit

(Haemonchu

s contortus)

Radioligand

Binding

Assay

26 ± 12 pM - [2]

Ivermectin

HcGluClβ

subunit

(Haemonchu

s contortus)

Radioligand

Binding

Assay

70 ± 16 pM - [2]

Ivermectin

GluClα3B

(Haemonchu

s contortus)

Radioligand

Binding

Assay

0.35 ± 0.1 nM ~0.1 ± 1.0 nM

Ivermectin

GluCl

(Caenorhabdi

tis elegans)

Electrophysio

logy
- 140 nM [3]

Moxidectin

GluClα3

(Cooperia

oncophora)

Electrophysio

logy
- 0.2 µM [3]

Ivermectin

GluClα3

(Cooperia

oncophora)

Electrophysio

logy
- 0.5 µM [3]

I.b. Antiviral Target: SARS-CoV-2 Spike Protein
The investigation into ivermectin's antiviral activity has largely focused on its potential to

interact with the SARS-CoV-2 spike protein, a critical component for viral entry into host cells.

While much of the comparative data comes from computational in silico studies, some

experimental validation exists.
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Ligand
Target
Receptor

Experiment
al Method

Binding
Affinity (Kd)

Binding
Energy (ΔG,
kcal/mol)

Reference

Ivermectin

SARS-CoV-2

Spike Protein

(S1/S2)

Equilibrium

Dialysis &

DARTS

0.81 µM - [4]

Ivermectin

SARS-CoV-2

Spike-ACE2

Complex

In silico

Molecular

Docking

- -18 [5]

Ivermectin
SARS-CoV-2

Spike Protein

In silico

Molecular

Docking

- -430.56 [6]

Remdesivir
SARS-CoV-2

Spike Protein

In silico

Molecular

Docking

- -352.78 [6]

Favipiravir
SARS-CoV-2

Spike Protein

In silico

Molecular

Docking

- Not specified [7]

II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the binding affinity

studies.

II.a. Radioligand Binding Assay for GluCl Receptors
This protocol is a generalized procedure based on common practices for determining the

binding affinity of ligands to GluCl receptors expressed in cell membranes.[8]

1. Membrane Preparation:

Culture cells (e.g., COS-7) transiently expressing the target GluCl receptor subunit.
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Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM

EDTA, pH 7.4) containing protease inhibitors.

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular

debris.

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed

centrifugation.

Resuspend the final membrane pellet in an appropriate assay buffer and determine the

protein concentration.

2. Binding Assay:

In a 96-well plate, combine the prepared cell membranes (typically 10-50 µg of protein), a

fixed concentration of radiolabeled ivermectin (e.g., [3H]ivermectin), and varying

concentrations of the unlabeled competitor compound (cold ivermectin or other test ligands).

Incubate the mixture at a controlled temperature (e.g., 22°C) for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

Determine non-specific binding by including a high concentration of unlabeled ivermectin in

some wells.

Subtract non-specific binding from total binding to obtain specific binding.
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Plot the specific binding as a function of the competitor concentration and fit the data using a

non-linear regression model to determine the IC50 value.

Calculate the dissociation constant (Kd) of the radioligand from saturation binding

experiments or the inhibition constant (Ki) of the competitor using the Cheng-Prusoff

equation.

II.b. Isothermal Titration Calorimetry (ITC) for Protein-
Ligand Interaction
ITC directly measures the heat change that occurs when two molecules interact, providing a

complete thermodynamic profile of the binding event in a single experiment.

1. Sample Preparation:

Express and purify the target protein (e.g., SARS-CoV-2 spike protein) to a high degree of

homogeneity.

Prepare a concentrated solution of the ligand (e.g., ivermectin) in the same buffer as the

protein. It is crucial that the buffer solutions are identical to minimize heat of dilution effects.

Thoroughly degas both the protein and ligand solutions to prevent air bubbles during the

experiment.

2. ITC Experiment:

Load the protein solution into the sample cell of the ITC instrument.

Load the ligand solution into the injection syringe.

Set the experimental parameters, including the cell temperature, stirring speed, injection

volume, and spacing between injections.

Perform an initial small injection to avoid artifacts from syringe placement, followed by a

series of injections of the ligand into the protein solution.

The instrument measures the heat released or absorbed after each injection.
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3. Data Analysis:

Integrate the raw data peaks to obtain the heat change per injection.

Plot the heat change against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to

determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).

The dissociation constant (Kd) is the reciprocal of the binding constant (1/Ka). The Gibbs

free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG

= -RTln(Ka) = ΔH - TΔS.

III. Visualizing Molecular Interactions and
Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams

have been generated using the DOT language.

Radioligand Binding Assay Workflow

Membrane Preparation
(Cell Culture, Homogenization, Centrifugation)

Binding Assay
(Incubation of Membranes, [3H]Ivermectin, and Competitor)

Filtration & Washing
(Separation of Bound and Free Ligand)

Scintillation Counting
(Quantification of Radioactivity)

Data Analysis
(IC50, Kd/Ki Determination)

Click to download full resolution via product page

Radioligand Binding Assay Workflow
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Ivermectin's Mechanism of Action on GluCl Channels
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Ivermectin's Mechanism on GluCl Channels

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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